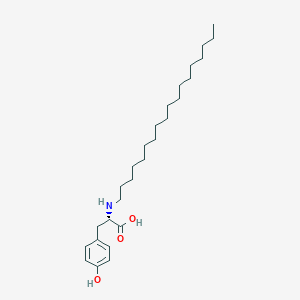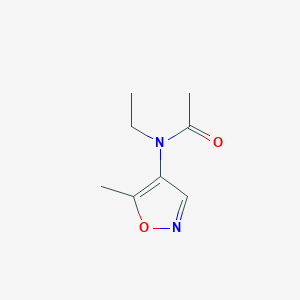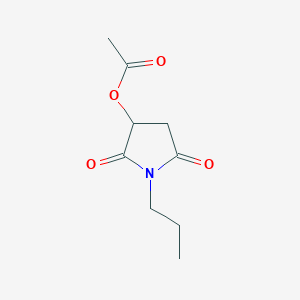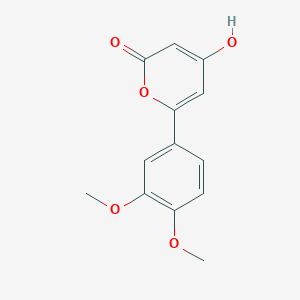
N-Octadecyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octadecyl-L-tyrosine: is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is esterified with an octadecyl (stearyl) group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of biochemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-L-tyrosine typically involves the esterification of L-tyrosine with octadecanol. The reaction is usually catalyzed by acidic or enzymatic catalysts. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-Octadecyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and carboxylic acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Octadecanol and L-tyrosine.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
Chemistry: N-Octadecyl-L-tyrosine is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study membrane proteins and lipid interactions. Its amphiphilic properties make it useful in the formation of liposomes and other lipid-based delivery systems.
Medicine: this compound has potential applications in drug delivery systems, particularly in the formulation of liposomal drugs. Its ability to interact with biological membranes enhances the bioavailability and efficacy of encapsulated drugs.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the stabilization of emulsions and the enhancement of product texture.
作用机制
The mechanism of action of N-Octadecyl-L-tyrosine is primarily related to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across biological membranes. The phenolic hydroxyl group of the tyrosine moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
相似化合物的比较
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group attached to the amino group. It is used as a dietary supplement and in parenteral nutrition.
L-Tyrosine: The parent amino acid, used in protein synthesis and as a precursor to neurotransmitters like dopamine and norepinephrine.
N-Octadecyl-L-tyrosinamide: Similar to N-Octadecyl-L-tyrosine but with an amide linkage instead of an ester. It has similar amphiphilic properties and applications.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its long hydrophobic tail and hydrophilic head make it particularly effective as a surfactant and in forming stable lipid-based structures. This uniqueness is leveraged in various applications, from drug delivery to cosmetics.
属性
CAS 编号 |
160011-20-1 |
|---|---|
分子式 |
C27H47NO3 |
分子量 |
433.7 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(octadecylamino)propanoic acid |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-26(27(30)31)23-24-18-20-25(29)21-19-24/h18-21,26,28-29H,2-17,22-23H2,1H3,(H,30,31)/t26-/m0/s1 |
InChI 键 |
GHAXTSRJNHYMFC-SANMLTNESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)


![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)

![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)

